6-(2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamido)hexanoic acid
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Overview
Description
6-(2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamido)hexanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamido)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of an acid catalyst.
Functionalization: The coumarin core is then functionalized by introducing the trimethyl and oxo groups through various organic reactions, such as alkylation and oxidation.
Coupling Reaction: The functionalized coumarin is coupled with an acetamidohexanoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes scaling up the reactions, using more efficient catalysts, and employing continuous flow techniques to enhance reaction rates and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under mild conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated coumarin derivatives, while reduction can produce alcohols.
Scientific Research Applications
6-(2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamido)hexanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticoagulant, and anticancer agent due to its coumarin core.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a model compound in organic synthesis and reaction mechanism studies.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamido)hexanoic acid involves its interaction with specific molecular targets and pathways. The coumarin core is known to inhibit enzymes like cytochrome P450, which plays a role in drug metabolism. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)propanoic acid
- 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate
- (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid
Uniqueness
Compared to similar compounds, 6-(2-((3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy)acetamido)hexanoic acid stands out due to its extended hexanoic acid chain, which may enhance its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications, potentially leading to compounds with improved biological activity.
Properties
IUPAC Name |
6-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-12-9-15(19-13(2)14(3)20(25)27-16(19)10-12)26-11-17(22)21-8-6-4-5-7-18(23)24/h9-10H,4-8,11H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTHWMJGFINKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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